2-(7-Ethyl-1-benzofuran-3-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(7-ethyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C12H12O3/c1-2-8-4-3-5-10-9(6-11(13)14)7-15-12(8)10/h3-5,7H,2,6H2,1H3,(H,13,14) |
InChI Key |
TVZMCWXSUDCUEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CO2)CC(=O)O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Benzofuran 3 Yl Acetic Acid Systems
Solid-State Structural Characterization via X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise atomic arrangement within a crystalline solid. For benzofuran-3-yl acetic acid systems, these studies reveal key details about molecular conformation, hydrogen bonding, and crystal packing, which are fundamental to understanding their physicochemical properties.
In the solid state, the benzofuran (B130515) unit of related acetic acid derivatives is typically found to be essentially planar. nih.gov The asymmetric unit of a crystal defines the smallest unique part of the crystal structure from which the entire lattice is built by symmetry operations. For similar benzofuran acetic acid derivatives, it is common to find one molecule comprising the asymmetric unit. nih.gov
The conformation of the acetic acid side chain relative to the benzofuran ring is a key structural feature. In related structures, the carboxylic acid group is often twisted out of the plane of the benzofuran ring system. For instance, in one analog, the dihedral angle between the plane of the carboxylic acid group and the benzofuran ring system is 76.53 (10)°. researchgate.net The benzofuran moiety itself generally maintains a high degree of planarity, with root-mean-square deviations for the nine non-hydrogen atoms being as low as 0.011 Å and 0.004 (2) Å in similar compounds. nih.govresearchgate.net This planarity is crucial for facilitating the intermolecular interactions that stabilize the crystal structure.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| O—H⋯O | 0.73 (4) | 1.95 (4) | 2.680 (3) | 177 (4) |
Beyond hydrogen bonding, π-π stacking interactions play a significant role in the crystal packing of benzofuran derivatives. mostwiedzy.plnih.gov These interactions occur between the aromatic benzofuran ring systems of adjacent molecules. In the crystal structures of analogous compounds, aromatic π–π interactions are observed between the furan (B31954) and benzene (B151609) rings of neighboring molecules. nih.gov For example, in 2-(5-fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid, the hydrogen-bonded dimers are packed into stacks by a slipped π–π interaction between the furan and benzene rings of adjacent molecules, with a centroid–centroid distance of 3.727 (2) Å. nih.gov Similarly, a centroid-centroid distance of 3.841 (5) Å is noted in another derivative. nih.gov These stacking interactions, along with weaker C—H⋯π interactions, contribute to the formation of a stable, three-dimensional supramolecular architecture. nih.govresearchgate.net The interplay between strong, directional hydrogen bonds and weaker, non-directional π-π stacking dictates the final crystal packing motif. mostwiedzy.pl
Advanced Spectroscopic Characterization Methodologies (in context of structural determination)
Spectroscopic techniques are indispensable for confirming the identity and structure of newly synthesized compounds like 2-(7-Ethyl-1-benzofuran-3-yl)acetic acid. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers clues to the structure through fragmentation analysis.
¹H and ¹³C NMR spectroscopy are primary tools for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for each type of proton. Based on data from analogous compounds, the ethyl group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. nih.govrsc.org The methylene protons of the acetic acid side chain would appear as a singlet, typically around 3.9-4.0 ppm. nih.govrsc.org The protons on the benzofuran ring would appear in the aromatic region (around 6.9-7.6 ppm). nih.govrsc.org The carboxylic acid proton is typically a broad singlet at a downfield chemical shift, often above 10 ppm. nih.govmdpi.com
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for the ethyl carbons, the methylene carbon of the acetic acid group, the carbons of the benzofuran ring, and the carbonyl carbon of the carboxylic acid, which would appear significantly downfield (typically >170 ppm). nih.govmdpi.com
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~10.0 - 12.5 (s, 1H) | ~171 - 172 |
| Aromatic (-C₆H₃-) | ~7.0 - 7.5 (m) | ~110 - 155 |
| Furan Proton (-C=CH-O-) | ~7.3 - 7.6 (s, 1H) | ~144 |
| Acetic Acid Methylene (-CH₂COOH) | ~3.9 (s, 2H) | ~30 - 31 |
| Ethyl Methylene (-CH₂CH₃) | ~2.8 (q, 2H) | ~22 - 23 |
| Ethyl Methyl (-CH₂CH₃) | ~1.3 (t, 3H) | ~13 - 14 |
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₂O₃), the expected molecular weight is approximately 204.22 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com
Under electron impact (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (loss of COOH, 45 Da) or water (H₂O, 18 Da). A significant fragmentation for related benzofuranyl acetic acids involves cleavage of the acetic acid side chain, leading to a stable benzofuranylmethyl cation. The study of metabolites of a similar compound, 2-ethyl-2,3-dihydro-5-benzofuranylacetic acid, revealed that an ion at m/z 131 was a common terminal fragment in many fragmentation sequences, indicating the stability of the core benzofuran structure. nih.gov Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique fingerprint of the compound. For this compound, IR spectroscopy is instrumental in confirming the presence of the key carboxylic acid moiety, the benzofuran core, and the ethyl substituent.
The analysis of the spectrum is typically divided into the functional group region (4000–1300 cm⁻¹) and the fingerprint region (1300–400 cm⁻¹). The former is particularly useful for identifying characteristic stretching vibrations of specific bonds.
Carboxylic Acid Group Vibrations: The most distinct features in the IR spectrum of a carboxylic acid are the absorptions related to the -COOH group.
O-H Stretching: The hydroxyl (O-H) stretching vibration of the carboxylic acid appears as a very broad and strong absorption band, typically in the range of 3300–2500 cm⁻¹. This broadness is a result of the strong intermolecular hydrogen bonding between carboxylic acid molecules, which form centrosymmetric dimers in the solid state. researchgate.net
C=O Stretching: The carbonyl (C=O) stretching vibration gives rise to a very strong and sharp absorption band. For saturated aliphatic carboxylic acids, this peak is typically observed around 1715 cm⁻¹. vscht.cz In the case of benzofuran-3-yl acetic acids, this band is consistently reported in the 1720-1685 cm⁻¹ region. mdpi.comijpsonline.com The exact position can be influenced by conjugation and substitution on the benzofuran ring.
C-O Stretching: The spectrum also shows a C-O stretching vibration, which is usually coupled with O-H in-plane bending, appearing in the 1300–1200 cm⁻¹ region.
Benzofuran Ring and Alkyl Substituent Vibrations: The vibrations associated with the substituted benzofuran ring and the ethyl group provide further structural confirmation.
Aromatic C-H Stretching: The stretching vibrations for C-H bonds on the aromatic part of the benzofuran ring are expected to appear just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. vscht.cz
Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl group (-CH₂CH₃) and the acetic acid methylene group (-CH₂COOH) are observed in the 3000–2850 cm⁻¹ region. These are typically strong, sharp bands. vscht.czdergipark.org.tr
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and furan rings of the benzofuran system result in several bands of variable intensity in the 1615–1400 cm⁻¹ region. vscht.czmdpi.com
CH₂ and CH₃ Bending: The scissoring (bending) vibration for the CH₂ groups is typically found near 1470 cm⁻¹, while the characteristic bending for the CH₃ group of the ethyl substituent occurs around 1380 cm⁻¹. vscht.cz
The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous structures and spectroscopic principles.
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3300–2500 | Strong, Very Broad | Carboxylic Acid (-COOH) | O-H Stretch |
| 3100–3000 | Medium to Weak | Benzofuran Ring | Aromatic C-H Stretch |
| 3000–2850 | Strong to Medium | Ethyl & Methylene (-CH₂CH₃, -CH₂COOH) | Aliphatic C-H Stretch |
| 1720–1685 | Very Strong, Sharp | Carboxylic Acid (-COOH) | C=O Stretch |
| 1615–1400 | Medium to Weak | Benzofuran Ring | Aromatic C=C Ring Stretch |
| ~1470 | Variable | Methylene (-CH₂) | C-H Scissoring (Bending) |
| ~1380 | Variable | Methyl (-CH₃) | C-H Bending |
| 1300–1200 | Strong | Carboxylic Acid (-COOH) | C-O Stretch / O-H Bend |
| ~1260 | Strong | Benzofuran Ring | Aryl-O Stretch |
Computational and Theoretical Studies on 2 7 Ethyl 1 Benzofuran 3 Yl Acetic Acid and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering detailed information about molecular systems. For benzofuran (B130515) derivatives, these methods are employed to predict stable conformations, electronic distributions, and spectroscopic signatures.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. aip.orgjetir.org This approach is used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry on the potential energy surface. For compounds like 2-(7-Ethyl-1-benzofuran-3-yl)acetic acid, DFT calculations, often using hybrid functionals such as B3LYP with basis sets like 6-311+G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. aip.orgjetir.orgresearchgate.net The optimization process ensures that the calculated properties correspond to a stable molecular conformation. These theoretical geometries can then be compared with experimental data from X-ray crystallography where available, often showing good agreement. researchgate.net
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT/B3LYP/6-311+G(d,p)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-C3 | 1.37 Å |
| C7-Ethyl | 1.52 Å | |
| C3-CH₂ | 1.51 Å | |
| C=O (acid) | 1.21 Å | |
| O-H (acid) | 0.97 Å | |
| Bond Angle | C2-C3-C3a | 106.5° |
| C3-CH₂-COOH | 112.0° | |
| O-C=O (acid) | 123.5° |
Note: The data in this table is hypothetical and serves as an illustrative example of typical results from DFT calculations on similar benzofuran structures.
The Hartree-Fock (HF) method is a foundational ab initio approach in quantum chemistry that provides a good first approximation of the electronic structure of a molecule. While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF calculations are still valuable for understanding orbital energies and electron distribution. aip.org For this compound, the HF method can be used to compute the molecular orbitals and their energies, offering a qualitative picture of the electronic landscape of the molecule.
Theoretical vibrational analysis is a key application of quantum chemical calculations, allowing for the prediction and interpretation of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, harmonic vibrational frequencies can be obtained using methods like DFT. researchgate.netnih.gov These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be correlated with experimental FT-IR and FT-Raman spectra. jetir.org This correlation aids in the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational characteristics. For instance, the characteristic stretching frequencies of the carboxylic acid C=O and O-H groups in this compound can be precisely predicted. jetir.org
Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated (Scaled) | Experimental (Typical) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3450 | 3400-2500 (broad) |
| C=O stretch | 1715 | 1710 | |
| Benzofuran Ring | C-O-C stretch | 1250 | 1255 |
Note: The data in this table is hypothetical and illustrates the expected correlation between theoretical and experimental vibrational frequencies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this purpose. jetir.org The calculated chemical shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS) and can be compared with experimental data to confirm the molecular structure. Discrepancies between theoretical and experimental values can often be attributed to solvent effects and intermolecular interactions not accounted for in the gas-phase calculations. jetir.org
Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule are crucial in determining its chemical reactivity and potential applications. Computational methods provide valuable insights into these properties through the analysis of molecular orbitals and other reactivity descriptors.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic transport properties. jetir.orgresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO may be distributed over the carboxylic acid group and the aromatic system.
Table 3: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.20 |
| LUMO Energy | -1.85 |
Note: The data in this table is hypothetical and represents typical values obtained from DFT calculations for similar aromatic carboxylic acids.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a localized, Lewis-like description of the molecular wavefunction, which is useful for understanding charge transfer, hyperconjugation, and delocalization of electron density within a molecule. wisc.edunih.gov The analysis focuses on donor-acceptor interactions, where the stabilization energy, E(2), associated with the delocalization from a filled donor NBO to an empty acceptor NBO is calculated. A higher E(2) value indicates a stronger interaction.
Table 1: Illustrative Donor-Acceptor Interactions from NBO Analysis for a Benzofuran Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O1 | π(C2-C3) | 25.5 | n → π |
| LP(1) O4 | π(C5-C6) | 18.2 | n → π |
| π(C5-C6) | π(C7-C8) | 20.1 | π → π |
| π(C2-C3) | π(C8-C9) | 15.7 | π → π |
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comavogadro.cc The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values. Typically, red indicates regions of high electron density and negative potential (nucleophilic sites), blue indicates regions of low electron density and positive potential (electrophilic sites), and green represents neutral potential. researchgate.net
For this compound, the MEP surface would reveal specific reactive sites. Drawing parallels from analyses of structurally related compounds like 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid, the most negative potential (red regions) is expected to be localized around the oxygen atoms of the carboxylic acid group and the oxygen atom within the furan (B31954) ring. researchgate.net These areas are the most likely sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue region), making it a primary site for nucleophilic interaction. The ethyl group and the aromatic rings would likely show regions of near-neutral potential (green), with the π-electron clouds above and below the rings displaying a slightly negative character.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their applications in optoelectronic technologies, such as frequency conversion and optical switching. researchgate.netrsc.org Computational chemistry allows for the prediction of NLO properties of molecules. Key parameters calculated to assess a molecule's NLO response include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). medmedchem.com A large hyperpolarizability value, which is a measure of how easily the electron cloud is distorted by an electric field, is indicative of a strong NLO response.
Table 2: Representative Calculated NLO Properties for a Benzofuran Derivative
| Parameter | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 3.45 | Debye |
| Mean Polarizability (α) | 2.81 x 10-23 | esu |
| First Hyperpolarizability (βtot) | 15.6 x 10-30 | esu |
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to predict and analyze the behavior of molecules at an atomic level, particularly their interactions with biological macromolecules.
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational method that predicts the preferred binding orientation and affinity of one molecule (a ligand) to a second molecule (a protein or receptor). researchgate.net This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding energy. researchgate.netatmiyauni.ac.in
Benzofuran derivatives are known for a wide range of biological activities and have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. These studies have targeted various proteins, including enzymes involved in cancer progression like matrix metalloproteinases (MMPs) and kinases (PI3K, VEGFR-2), as well as microbial enzymes. atmiyauni.ac.innih.gov The docking results typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the benzofuran scaffold and the amino acid residues in the protein's active site, providing a rationale for the observed activity and guiding the design of more potent analogs.
Table 3: Summary of Molecular Docking Studies on Benzofuran Derivatives
| Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Benzofuran-Thiazole Hybrids | Matrix Metalloproteinase-2 (MMP-2) | 1HOV | -9.8 | His120, Leu83, Ala84 |
| Substituted Benzofurans | Phosphoinositide 3-kinase (PI3K) | 2A4Z | -8.5 | Val882, Lys833, Asp964 |
| Benzofuran-Indole Maleimides | Glycogen Synthase Kinase 3β (GSK-3β) | 1Q41 | -10.2 | Val135, Arg141, Lys85 |
| Nitrobenzofurans | Bacterial DNA Gyrase | 1AJ6 | -9.1 | Asp73, Gly77, Arg76 |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org In a QSAR study, various molecular descriptors—numerical values that characterize the steric, electronic, hydrophobic, or topological properties of a molecule—are calculated. Statistical methods are then used to build a model that predicts the activity of new, unsynthesized compounds. mdpi.com
QSAR models have been successfully developed for various series of benzofuran derivatives to understand the structural requirements for specific biological activities, such as vasodilator and enzyme inhibitory effects. nih.govnih.gov Both 2D-QSAR, which uses descriptors derived from the 2D structure, and 3D-QSAR (like CoMFA and CoMSIA), which considers the 3D fields around the molecules, have been applied. nih.gov These models provide valuable insights into which molecular properties are most important for activity, thereby guiding the rational design of novel derivatives with improved potency. The statistical validity of a QSAR model is typically assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q² or R²cv). nih.gov
Table 4: Example of a 2D-QSAR Equation for a Series of Bioactive Compounds
| Model Equation: pIC50 = β0 + β1(Desc1) + β2(Desc2) + ... | |
|---|---|
| Descriptor | Coefficient (β) |
| LogP (Hydrophobicity) | +0.45 |
| Molar Refractivity (Steric) | -0.12 |
| Dipole Moment (Electronic) | +0.28 |
| LUMO Energy (Electronic) | -0.09 |
| Statistical Parameters: N = 30, R² = 0.85, Q² = 0.72 |
Pharmacological Potential and Molecular Mechanisms of Action of Benzofuran 3 Yl Acetic Acid Derivatives in Vitro Investigations
Antineoplastic and Anticancer Activities
Benzofuran (B130515) derivatives are a class of compounds that have been explored for their potential antineoplastic and anticancer properties. nih.gov Research has often focused on the synthesis of various derivatives and their subsequent evaluation against different cancer cell lines and molecular targets.
Inhibition of Key Signaling Pathways
The anticancer potential of many compounds is assessed by their ability to inhibit specific signaling pathways that are crucial for tumor growth, proliferation, and survival. While the broader class of benzofuran compounds has been investigated in this regard, specific data for 2-(7-Ethyl-1-benzofuran-3-yl)acetic acid is not available in the reviewed literature.
The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.govnih.gov Consequently, the development of PI3K inhibitors is a major focus in oncology research. Studies have been conducted on various benzofuran derivatives to assess their PI3K inhibitory activity. For instance, certain novel benzofuran hybrids have been synthesized and evaluated as dual PI3K/VEGFR2 inhibitors, showing promising results in enzymatic assays. nih.gov However, specific in vitro studies detailing the inhibitory activity of this compound against PI3K are not present in the available scientific literature.
Table 1: In Vitro PI3K Inhibition Data
| Compound | Target | IC₅₀ | Reference |
|---|
VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR2 is a clinically validated strategy in cancer therapy. nih.govmdpi.com Several classes of heterocyclic compounds, including benzofuran derivatives, have been investigated as potential VEGFR2 inhibitors. nih.govnih.gov Research has described the synthesis of benzofuran-containing molecules that exhibit inhibitory effects on VEGFR2 in in vitro assays. nih.gov Despite the interest in the benzofuran scaffold, there is no specific published data on the in vitro VEGFR2 inhibitory activity of this compound.
Table 2: In Vitro VEGFR2 Inhibition Data
| Compound | Target | IC₅₀ | Reference |
|---|
Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Its deregulation has been implicated in various diseases, including cancer. nih.gov The development of GSK-3β inhibitors has been an active area of research, and certain benzofuran-containing compounds have been designed and synthesized for this purpose. nih.govnih.gov For example, benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) have been identified as potent GSK-3β inhibitors. nih.gov Nevertheless, the modulatory effect of this compound on GSK-3β has not been specifically evaluated in published in vitro studies.
Table 3: In Vitro GSK-3β Modulation Data
| Compound | Target | IC₅₀ | Reference |
|---|
Cyclin-dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, and its dysregulation is a common feature of cancer cells, making it an attractive target for anticancer drug development. nih.govnih.gov The benzofuran scaffold has been utilized in the design of novel CDK2 inhibitors. For instance, studies have reported on oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors. nih.gov However, there is a lack of specific in vitro data concerning the inhibitory activity of this compound against CDK2.
Table 4: In Vitro CDK2 Inhibition Data
| Compound | Target | IC₅₀ | Reference |
|---|
The Hypoxia-Inducible Factor-1 (HIF-1) pathway is a critical mediator of the cellular response to low oxygen levels (hypoxia), a common condition in the tumor microenvironment. HIF-1 activation promotes tumor angiogenesis, metabolic adaptation, and metastasis. nih.gov Targeting the HIF-1 pathway is therefore a promising strategy in cancer therapy. Some benzofuran-based molecules have been investigated for their ability to inhibit HIF-1α. nih.gov However, specific in vitro studies on the effect of this compound on the HIF-1 pathway have not been reported in the available literature.
Table 5: In Vitro HIF-1 Pathway Targeting Data
| Compound | Target Pathway | Effect | Reference |
|---|
SRC Kinase Inhibition
The Src family of kinases (SFKs) are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, survival, and migration. Their aberrant activation is frequently observed in various human cancers, making them a key target for anticancer drug development. Research into small molecule inhibitors has identified compounds capable of targeting brain-expressed SFKs, including Fyn, Src, Lyn, and Yes, with IC50 values in the low nanomolar range. nih.gov While specific studies focusing exclusively on this compound are not detailed, the broader class of kinase inhibitors often shares structural motifs. For instance, the inhibitor Saracatinib has been investigated for its ability to rescue molecular phenotypes by targeting SFKs. nih.gov This line of research underscores the therapeutic potential of targeting SFKs, a mechanism that could be explored for advanced benzofuran derivatives.
Bruton's Tyrosine Kinase (BTK) and PI3Kδ Dual Inhibition
Dual inhibition of Bruton's Tyrosine Kinase (BTK) and Phosphoinositide 3-kinase delta (PI3Kδ) represents a promising therapeutic strategy, particularly for B-cell malignancies. Both BTK and PI3Kδ are critical components of the B-cell receptor (BCR) signaling pathway, which is often aberrantly activated in these cancers. The development of compounds that can simultaneously target both kinases offers a potential advantage over single-agent therapies.
Preclinical studies have demonstrated the proof-of-concept for dual BTK and PI3Kδ inhibitors. For example, the tool compound MDVN1003 has been shown to inhibit B-cell activation and induce apoptosis in non-Hodgkin's lymphoma cell lines. This suggests that a dual inhibitor could be an effective treatment strategy for B-cell lymphomas. While the approved therapies ibrutinib (B1684441) (a BTK inhibitor) and idelalisib (B1684644) (a PI3Kδ inhibitor) validate these individual targets, the development of benzofuran-based scaffolds as dual inhibitors is an active area of research. nih.gov The design of new benzofuran hybrids as dual inhibitors for kinases like PI3K and VEGFR2 further supports the versatility of this chemical scaffold in targeting multiple signaling pathways involved in cancer. nih.gov
Antiproliferative Effects in Established Cancer Cell Lines
Benzofuran derivatives have demonstrated notable antiproliferative effects across a range of established human cancer cell lines. These in vitro studies are crucial for identifying the potential of these compounds as anticancer agents.
Newly synthesized benzofuran derivatives have been tested against hepatocellular carcinoma (HePG2), mammary gland breast cancer (MCF-7), epithelioid carcinoma cervical cancer (HeLa), and human prostate cancer (PC3) cell lines. nih.gov One particular compound, referred to as compound 8 in a study, showed significant activity against HePG2 and PC3 cell lines, with IC50 values ranging from 11–17 µM. nih.gov Furthermore, investigations into pancreatic ductal adenocarcinoma have utilized cell lines such as BxPC-3, Mia-Paca-2, and PANC-1 to evaluate the efficacy of cytotoxic agents. nih.gov The differential sensitivity of these cell lines highlights the complex mechanisms underlying drug resistance and response. nih.govnih.gov Studies have also explored the effects of various compounds on A549 (lung cancer) cells, revealing that combination therapies can sometimes lead to antagonistic effects, underscoring the importance of cell-type-specific responses. pensoft.net
Table 1: Antiproliferative Activity of Benzofuran Derivatives in Cancer Cell Lines
| Cell Line | Cancer Type | Finding |
|---|---|---|
| HePG2 | Hepatocellular Carcinoma | A benzofuran derivative demonstrated an IC50 range of 11–17 µM. nih.gov |
| MCF-7 | Breast Cancer | Benzofuran derivatives have been evaluated against this cell line. nih.gov |
| HeLa | Cervical Cancer | Benzofuran derivatives have been evaluated against this cell line. nih.gov |
| PC3 | Prostate Cancer | A benzofuran derivative demonstrated an IC50 range of 11–17 µM. nih.gov |
| MiaPaCa-2 | Pancreatic Cancer | This cell line is used to investigate the effects of cytotoxic agents. nih.govnih.gov |
| BXPC-3 | Pancreatic Cancer | This cell line was found to be among the most sensitive to cisplatin (B142131) in one study. nih.gov |
| Panc-1 | Pancreatic Cancer | This cell line was found to be more resistant to cisplatin in one study. nih.gov |
| A549 | Lung Cancer | Combination therapies involving certain phytochemicals showed antagonistic effects with chemotherapeutic agents. pensoft.net |
Antimicrobial and Antiviral Efficacy
Antibacterial Activity Against Bacterial Strains
The antibacterial potential of benzofuran-related structures and their derivatives has been investigated against both Gram-positive and Gram-negative bacteria. Key pathogens such as Staphylococcus aureus and Escherichia coli are often used as model organisms in these studies.
Research into novel Schiff base derivatives has shown potent antibacterial activity, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 1.56-6.25 μg/mL against tested bacterial strains. researchgate.net Similarly, studies on extracted plant materials, which can contain complex phenolic compounds, have demonstrated 100% antibacterial efficiency against both Staphylococcus aureus and Escherichia coli in batch tests. nih.govrsc.org The development of antimicrobial peptides encapsulated in nanoparticles has also shown improved activity, decreasing the MIC50 against Methicillin-Resistant Staphylococcus aureus (MRSA) from 1.5 µM to as low as 0.2 µM. nih.gov Furthermore, creams formulated with ethyl acetate (B1210297) extracts containing active compounds have shown better antibacterial activity than positive controls in some tests. researchgate.net
Table 2: Antibacterial Activity of Related Compounds
| Bacterial Strain | Compound Type | Key Finding |
|---|---|---|
| Staphylococcus aureus | Schiff base derivatives | Potent activity with MIC as low as 1.56 μg/mL. researchgate.net |
| Staphylococcus aureus (MRSA) | Encapsulated Peptides | MIC50 decreased from 1.5 µM to 0.2 µM. nih.gov |
| Escherichia coli | Schiff base derivatives | Potent activity observed. researchgate.net |
| Escherichia coli O157:H7 | Encapsulated Peptides | MIC50 decreased from 12.5 µM to 3.13 µM. nih.gov |
Antifungal Activity Against Fungal Pathogens
Derivatives of benzofuran and other related heterocyclic compounds have been evaluated for their efficacy against fungal pathogens, with Candida albicans being a primary target due to its clinical relevance.
Studies on new benzofuran-imidazoles have demonstrated significant in vitro activity against Candida species. nih.gov The antifungal activity of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC). For example, ethyl acetate fractions of certain plant extracts and their isolated compounds have shown MICs against Candida species ranging from 31.25 to 250 μg/mL. nih.gov In some cases, these natural compounds exhibit synergistic effects when combined with conventional antifungal drugs like fluconazole. nih.gov Other research has focused on compounds like phenyllactic acid, which showed an MIC of 7.5 mg/mL and a fungicidal effect against fluconazole-resistant C. albicans isolates. mdpi.com This indicates that such compounds not only inhibit fungal growth but can also interfere with virulence factors like biofilm formation. mdpi.com
**Table 3: Antifungal Activity Against *Candida albicans***
| Compound/Extract Type | Key Finding |
|---|---|
| Benzofuran-imidazoles | Demonstrated killing activity with no resistance observed. nih.gov |
| Ethyl Acetate Fraction (Punica granatum) | MIC range of 31.25–250 μg/mL against Candida spp. nih.gov |
| Galloyl-HHDP-Glucose | MIC range of 31.25 to >500 µg/mL; synergistic with fluconazole. nih.gov |
| Phenyllactic Acid | MIC of 7.5 mg/mL against fluconazole-resistant C. albicans. mdpi.com |
| Ag3PW12O40 Composites | MIC80 value of 8 μg/mL against resistant C. albicans. mdpi.com |
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has necessitated the search for new chemical agents with novel mechanisms of action. Benzofuran derivatives and other heterocyclic compounds have been identified as a promising area for the development of new antitubercular drugs. nih.gov
In vitro screening of various synthetic compounds against Mycobacterium tuberculosis H37Rv, a standard sensitive strain, is a common first step in this discovery process. japsonline.comjapsonline.com Studies have shown that certain indolizine (B1195054) derivatives, which are also heterocyclic compounds, were active against the H37Rv strain. japsonline.comjapsonline.com Similarly, specific benzimidazolium salts have demonstrated antituberculosis activity, with one compound showing an MIC value of 2 μg/ml. nih.gov The mechanism of action for some of these compounds is hypothesized to involve the inhibition of essential enzymes in the mycobacterium. nih.gov The development of novel spirocyclic scaffolds has also yielded compounds with high in vitro activity against M. tuberculosis, with some showing lower MICs than the frontline drug isoniazid. mdpi.com This highlights the potential of diverse chemical structures, including those related to benzofurans, in the fight against tuberculosis. nih.gov
Table 4: Antitubercular Activity Against Mycobacterium tuberculosis H37RV
| Compound Class | Key Finding |
|---|---|
| Indolizine derivatives | Several compounds were found to be active against the H37Rv strain. japsonline.comjapsonline.com |
| Benzimidazolium salts | Compound 7h showed antituberculosis activity with an MIC value of 2 μg/ml. nih.gov |
| Spirocyclic Azetidines | Two compounds had lower MICs against the H37Rv strain compared with isoniazid. mdpi.com |
| Benzofuran derivatives | Identified as a class of compounds with potential for developing novel antituberculosis drugs. nih.gov |
Antiviral Properties (e.g., Anti-HIV via Reverse Transcriptase, Protease, and Entry Inhibition)
The benzofuran core is a recognized scaffold in the development of antiviral agents. Various derivatives have demonstrated significant in vitro activity against the Human Immunodeficiency Virus (HIV), targeting multiple stages of the viral life cycle.
Reverse Transcriptase (RT) Inhibition: Benzofuran compounds have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). Specifically, 3-benzoylbenzofurans have shown strong inhibitory effects on HIV-1 RT. For instance, the compound 4b, a (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran, was found to be a particularly potent inhibitor with an IC₅₀ value of 0.12 ± 0.05 μM against the CAP210 pseudovirus. nih.gov Time-of-addition assays confirmed that these compounds act at the reverse transcription stage of the HIV life cycle, similarly to the established NNRTI, Nevirapine. nih.gov Further research into benzofurano[3,2-d]pyrimidin-2-ones led to the identification of a series of nucleotide-competing HIV-1 reverse transcriptase inhibitors (NcRTIs), which advanced from low micromolar enzymatic activity to low nanomolar antiviral potency through structural optimization. nih.gov
Protease and Entry Inhibition: Beyond RT, some benzofuran derivatives exhibit multimodal anti-HIV activity. Certain 3-benzoylbenzofurans and their derived pyrazoles have been shown to be mild inhibitors of HIV-1 protease. nih.gov For example, the pyrazole (B372694) derivative 5f, synthesized from a benzofuran precursor, was the most active protease inhibitor in its class, with an IC₅₀ value of 31.59 ± 3.83 μM. nih.gov Molecular docking studies suggested its interaction with the active site of the enzyme, indicating a competitive inhibition mechanism. nih.gov Additionally, while the benzofuran derivatives primarily targeted reverse transcriptase, their pyrazole counterparts were found to inhibit HIV entry, demonstrating the versatility of the core structure in targeting different viral processes. nih.gov
| Compound Class | Target | Key Compound Example | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 3-Benzoylbenzofurans | HIV-1 Reverse Transcriptase | 4b: (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran | 0.12 ± 0.05 μM (CAP210) | nih.gov |
| 3-Benzoylbenzofurans | HIV-1 Protease | 3g, 4b | Mild Inhibition | nih.gov |
| Pyrazoles (from Benzofurans) | HIV-1 Entry | 5f, 5h | Potent Inhibition | nih.gov |
| Pyrazoles (from Benzofurans) | HIV-1 Protease | 5f | 31.59 ± 3.83 μM | nih.gov |
| Benzofurano[3,2-d]pyrimidin-2-ones | HIV-1 Reverse Transcriptase (NcRTI) | Inhibitor 30 | Low Nanomolar | nih.gov |
Inhibition of Specific Bacterial Virulence Factors (e.g., Pseudomonas aeruginosa Type III Secretion System, EcDsbA)
Instead of direct bactericidal action, a modern approach to antimicrobial development involves targeting virulence factors, which are essential for bacteria to establish infection and cause disease. Benzofuran derivatives have been investigated as inhibitors of such factors.
Escherichia coli DsbA (EcDsbA) Inhibition: The thiol-disulfide oxidoreductase enzyme DsbA is crucial for the correct folding of numerous virulence factors in Gram-negative bacteria. nih.govresearchgate.net A fragment-based drug discovery campaign identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit compound with affinity for EcDsbA. nih.govresearchgate.net Through chemical elaboration of this scaffold, analogues with improved binding were developed. X-ray crystallography revealed that these compounds bind in a hydrophobic groove adjacent to the catalytic disulfide bond of the enzyme. nih.gov Ligand-detected NMR experiments confirmed binding, with phenoxy and benzyl (B1604629) analogues identified as the strongest binders, demonstrating the potential for this class of compounds to be developed into novel anti-virulence agents. nih.govresearchgate.net
| Compound | Description | Binding Affinity (KD) | Source |
|---|---|---|---|
| Compound 6 | 2-(6-bromobenzofuran-3-yl)acetic acid | High mM affinity | nih.govresearchgate.net |
| Compound 25 | Elaborated phenoxy analogue | 326 ± 25 µM | nih.gov |
| Compound 28 | Elaborated benzyl analogue | 341 ± 57 µM | nih.gov |
Pseudomonas aeruginosa Type III Secretion System (T3SS): The T3SS is a critical virulence mechanism used by P. aeruginosa to inject toxins directly into host cells. nih.govresearchgate.net While the T3SS is a validated target for anti-virulence therapies, and inhibitors from other chemical classes (such as furanones and phenoxyacetamides) have been identified, research specifically documenting the inhibition of the P. aeruginosa T3SS by benzofuran-3-yl acetic acid derivatives is not extensively detailed in the current literature. nih.govresearchgate.netnih.govmdpi.com
Anti-inflammatory and Analgesic Mechanisms
Benzofuran derivatives have demonstrated significant anti-inflammatory and analgesic potential through various in vitro mechanisms. nih.gov These compounds can modulate key inflammatory pathways and the production of inflammatory mediators.
The anti-inflammatory mechanism of some benzofuran hybrids is linked to the inhibition of the NF-κB and MAPK signaling pathways. nih.govmdpi.com These pathways are crucial for regulating the expression of pro-inflammatory genes. For example, the piperazine/benzofuran hybrid compound 5d was shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells with an IC₅₀ of 52.23 ± 0.97 μM. nih.govmdpi.com Mechanistic studies revealed that this compound dose-dependently inhibits the phosphorylation of key proteins in both the NF-κB (IKKα/IKKβ, IκBα, p65) and MAPK (ERK, JNK, p38) pathways. nih.govmdpi.com This upstream inhibition leads to the downregulation of pro-inflammatory factors including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govmdpi.com
Furthermore, certain 2-arylbenzofurans have been identified as selective COX-2 inhibitors, a key target for many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Molecular docking studies have provided insights into how these molecules interact with the active site of the COX-2 enzyme. mdpi.comresearchgate.net Some fluorinated benzofuran derivatives also potently suppressed inflammation in macrophage models by inhibiting the expression of COX-2 and nitric oxide synthase 2, with IC₅₀ values for mediator secretion ranging from 1.2 to 9.04 µM. researchgate.net In terms of analgesia, some natural benzofuran-stilbenes have shown remarkable inhibition of acetic acid-induced pain in preclinical models, a response potentially mediated through the metabotropic glutamate (B1630785) receptor 1 (mGluR₁) pathway. nih.gov
| Compound Class | Mechanism | Model System | Activity | Source |
|---|---|---|---|---|
| Piperazine/Benzofuran Hybrid (5d) | NO Production Inhibition (via NF-κB/MAPK pathways) | LPS-stimulated RAW264.7 cells | IC₅₀ = 52.23 ± 0.97 μM | nih.govmdpi.com |
| Fluorinated Benzofurans | Inhibition of Inflammatory Mediator Secretion | LPS-stimulated macrophages | IC₅₀ = 1.2 - 9.04 µM | researchgate.net |
| 2-Arylbenzofurans | Selective COX-2 Inhibition | Enzymatic Assays | Potent Inhibition | mdpi.com |
| Benzofuran-stilbenes (Moracin O, P) | Analgesia (potential mGluR₁ mediation) | Acetic acid-induced pain model | Remarkable Inhibition | nih.gov |
Neuropharmacological and Central Nervous System Activities
The benzofuran scaffold has been explored for its activity on various targets within the central nervous system, showing potential for treating neurological and psychiatric disorders.
Melatonin (B1676174) Receptor Antagonism/Agonism
Derivatives of the benzofuran ring system have been synthesized and evaluated as ligands for melatonin receptors (MT₁ and MT₂), which are implicated in regulating circadian rhythms and sleep. Studies on N-(2-arylalkylbenzofuran-3-yl) ethyl amide derivatives have shown that modifications to the scaffold can produce compounds with varying affinities and intrinsic activities. For example, introducing a 2-benzyl group can lead to selective MT₂ receptor antagonists. One of the most selective compounds, known as 10c, displayed an affinity ratio (MT₁/MT₂) of 123 and acted as an antagonist at both MT₁ and MT₂ receptors.
Cholinesterase Enzyme Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Benzofuran derivatives have been designed as potential AChE inhibitors. In one study, in vitro biological assays identified a benzofuran derivative, compound 7c, as a promising inhibitor with an IC₅₀ value of 0.058 μM. Molecular docking studies supported this finding, showing a favorable interaction of the compound within the active site of the AChE enzyme.
Modulation of Neuroinflammation in Disease Models
Neuroinflammation is a key feature of many neurodegenerative diseases. Benzofuran derivatives have shown promise in modulating these processes through multiple mechanisms in in vitro disease models.
One key mechanism is the modulation of amyloid-beta (Aβ42) aggregation, a pathological hallmark of Alzheimer's disease. A library of N-(3,4-substitutedphenyl)benzofuran-2-carboxamide derivatives was found to modulate Aβ42 aggregation kinetics and reduce its associated cytotoxicity in mouse hippocampal HT22 neuronal cells.
Another protective mechanism involves antioxidant activity. In a cellular model of neurodegeneration using differentiated SH-SY5Y cells, benzofuran-2-one derivatives demonstrated significant antioxidant properties. mdpi.com These compounds were able to reduce intracellular levels of reactive oxygen species (ROS) and protect the neuronal cells from catechol-induced death. mdpi.com Notably, one of the more potent compounds appeared to exert its protective effect by boosting the expression of Heme oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system that plays a pivotal role in neuroprotection. mdpi.com
Development of Serotonin (B10506) Receptor Ligands
A thorough review of scientific databases and literature indicates that there are currently no specific studies detailing the activity of this compound as a serotonin receptor ligand. Research on the interaction between benzofuran scaffolds and serotonin receptors has been undertaken for other derivatives, but the binding affinity, selectivity, and functional activity (agonist, antagonist, or modulator) of this specific compound have not been characterized.
Metabolic and Receptor Agonist Activities
Investigations into the metabolic and receptor agonist activities of this compound have not yielded specific data for the key targets outlined below.
There is no published in vitro data to confirm or deny the agonistic activity of this compound at the G Protein-Coupled Receptor 40 (GPR40). While structurally related compounds, such as certain (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives, have been explored as GPR40 agonists, specific experimental results detailing the potency (e.g., EC50 values) and efficacy of this compound at this receptor are not available. nih.gov
Consistent with the findings for GPR40, which is also known as Free Fatty Acid Receptor 1 (FFA1), there is a lack of specific research on the interaction between this compound and this receptor. nih.gov Consequently, no data on its potential as an FFA1 agonist, including its capacity to stimulate glucose-dependent insulin (B600854) secretion in pancreatic β-cells in vitro, has been reported.
The potential for this compound to act as an inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, has not been documented in the scientific literature. Studies have identified other benzofuran-containing scaffolds as SIRT1 inhibitors, but no enzymatic assays or inhibition data (e.g., IC50 values) are available specifically for this compound. nih.govresearchgate.netnih.gov
Antioxidant Activity and Oxidative Stress Modulation
While the benzofuran nucleus is present in many compounds investigated for antioxidant properties, specific in vitro studies to quantify the antioxidant capacity of this compound are absent from the available literature. nih.govscienceopen.com Standard assays to determine antioxidant activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or lipid peroxidation inhibition assays, have not been reported for this particular compound. nih.gov Therefore, its potential to modulate oxidative stress remains uncharacterized.
Structure Activity Relationship Sar Studies of 2 7 Ethyl 1 Benzofuran 3 Yl Acetic Acid Derivatives
Impact of Substituent Variation on Biological Activity and Selectivity
A systematic investigation into how different substituents on the 2-(7-Ethyl-1-benzofuran-3-yl)acetic acid molecule affect its biological activity and selectivity would require the synthesis and biological evaluation of a series of analogs. This would involve modifying the ethyl group at the 7-position, substituting various positions on the benzene (B151609) ring of the benzofuran (B130515) core, and altering the acetic acid moiety. The resulting data would ideally be compiled into tables to compare the potency and selectivity of each derivative against specific biological targets. For instance, replacing the ethyl group with other alkyl or functional groups could modulate lipophilicity and steric interactions, thereby influencing target binding. Similarly, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring could alter the electronic properties of the molecule, which in turn could impact its biological activity.
Stereochemical Effects on Biological Potency (e.g., Enantiomeric Differences)
For derivatives of this compound that contain chiral centers, an evaluation of the stereochemical effects on biological potency would be crucial. If, for example, a substituent introduced on the acetic acid side chain created a stereocenter, the individual enantiomers would need to be separated and tested independently. It is common in pharmacology for one enantiomer to exhibit significantly higher potency or a different pharmacological profile than the other due to the three-dimensional nature of biological targets like enzymes and receptors. A comparative data table of the biological activities of the (R)- and (S)-enantiomers would be necessary to elucidate these stereochemical effects.
Influence of Substitution Patterns on Benzofuran Ring and Acetic Acid Moiety
A thorough SAR study would also map out how different substitution patterns on both the benzofuran ring and the acetic acid moiety influence the compound's activity. This would involve comparing derivatives with substituents at various positions of the benzofuran nucleus (e.g., positions 2, 4, 5, and 6) to understand the spatial requirements for optimal biological activity. Modifications to the acetic acid side chain, such as esterification, amidation, or changing the length of the alkyl chain connecting the carboxylic acid to the benzofuran core, would also provide valuable insights into the pharmacophore. The findings from such studies would typically be summarized in data tables that correlate specific structural modifications with changes in biological potency and selectivity, thereby guiding the design of more effective and specific therapeutic agents.
Applications of 2 7 Ethyl 1 Benzofuran 3 Yl Acetic Acid in Chemical Synthesis and Scaffold Development
Role as Versatile Synthetic Building Blocks and Intermediates
The benzofuran (B130515) nucleus is a well-established scaffold in organic synthesis, frequently employed as a versatile building block for constructing more complex molecules. tandfonline.comnih.govniscair.res.in The acetic acid moiety at the 3-position, in particular, offers a reactive handle for various chemical transformations, such as amidation, esterification, or reduction. However, a thorough review of scientific literature did not yield specific examples or studies where 2-(7-Ethyl-1-benzofuran-3-yl)acetic acid is explicitly used as a synthetic building block or intermediate. General synthetic strategies for benzofuran derivatives often involve cyclization of substituted phenols, but the subsequent use of this specific ethyl-substituted acetic acid derivative is not documented. tandfonline.comresearchgate.net
Rational Design and Synthesis of Novel Pharmacologically Active Ligands
The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govniscair.res.innih.gov The process of rational drug design often involves modifying known scaffolds to create novel ligands with improved potency and selectivity. d-nb.info While numerous studies detail the design and synthesis of various benzofuran derivatives as pharmacologically active agents, there is no specific research available that describes the use of this compound as a basis for the rational design and synthesis of new ligands. Studies on related benzofuranyl acetic acid amides and other derivatives have been conducted, but none originate from this specific ethyl-substituted starting material. nih.gov
Development of Reference Standards for Research Applications
Chemical reference standards are crucial for ensuring the accuracy and reliability of analytical testing in research and quality control. cerilliant.com These highly purified compounds are used for instrument calibration, method validation, and as controls in various assays. There is no indication from chemical supplier catalogs or pharmacopoeial databases that this compound has been developed or is available as a certified reference standard for any research application. cerilliant.comamazonaws.com While standards for many active pharmaceutical ingredients and related compounds exist, this particular benzofuran derivative is not among them.
Future Research Directions and Translational Perspectives
Comprehensive Elucidation of Biological Target Landscapes
A critical first step in harnessing the therapeutic potential of 2-(7-Ethyl-1-benzofuran-3-yl)acetic acid is to comprehensively identify and validate its biological targets. The benzofuran (B130515) nucleus is known to interact with a diverse range of biomolecules. For instance, various derivatives have been shown to inhibit protein kinases such as GSK-3β, mTOR, Src kinase, and CDK2, which are crucial in cancer progression. taylorandfrancis.comresearchgate.net Others act as inhibitors of farnesyltransferase, estrogen receptors, or lysine-specific demethylase 1 (LSD1), highlighting the scaffold's versatility. taylorandfrancis.comacs.org
Future research should employ advanced chemical biology and proteomic techniques to map the interactome of this compound. High-throughput screening against panels of kinases, phosphatases, and other enzymes implicated in disease can provide initial leads. Subsequent studies using affinity-based protein profiling and other chemoproteomic methods can identify direct binding partners within the cellular environment. Understanding how the ethyl group at the 7-position and the acetic acid moiety at the 3-position influence target specificity and binding affinity will be paramount. This comprehensive target landscape will not only reveal the primary mechanism of action but also uncover potential off-target effects and opportunities for polypharmacology, where a single compound modulates multiple targets to achieve a synergistic therapeutic outcome.
Development of Highly Efficient and Sustainable Synthetic Routes
The advancement of this compound from a laboratory curiosity to a clinical candidate hinges on the availability of robust and scalable synthetic methodologies. Classical methods for benzofuran synthesis often require harsh conditions or multi-step procedures. nih.gov Recent years have seen significant innovation in this area, with the development of novel catalytic strategies that are both efficient and environmentally benign. acs.orgbenthamdirect.com
Future synthetic research should focus on developing highly efficient, sustainable, and cost-effective routes to this compound and its analogues. Key areas for exploration include:
Catalytic Strategies: Leveraging transition-metal catalysis (e.g., palladium, copper, gold, silver) for C-C and C-O bond formation to construct the benzofuran core in a single step. acs.orgnih.gov Recent advances in palladium-catalyzed intramolecular O-arylation and Sonogashira coupling reactions are particularly promising. acs.orgresearchgate.net
Flow Chemistry: Implementing continuous flow synthesis, which offers advantages in safety, scalability, and process control compared to traditional batch chemistry. acs.org
Developing such routes is essential for producing the quantities of the compound needed for extensive biological evaluation and for creating a diverse library of analogues to explore structure-activity relationships (SAR).
Integration of Advanced Computational Approaches for Predictive Biology
Computational chemistry and bioinformatics are indispensable tools in modern drug discovery, enabling the rational design of molecules and the prediction of their biological activities. For a compound like this compound, integrating these approaches can significantly accelerate its development trajectory.
Future research should utilize a suite of computational methods:
Molecular Docking and Simulation: Once potential biological targets are identified, molecular docking studies can predict the binding mode and affinity of the compound within the target's active site. nih.gov Molecular dynamics simulations can further elucidate the stability of the compound-target complex and reveal key interactions.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a focused library of analogues, computational SAR and quantitative structure-activity relationship (QSAR) models can be built. mdpi.com These models help identify the structural features of the benzofuran scaffold that are critical for biological activity, guiding the design of more potent and selective compounds. nih.govmdpi.com
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. nih.gov Early prediction of potential liabilities, such as poor oral bioavailability or off-target toxicity, allows for structural modifications to improve the compound's drug-like properties before committing to expensive and time-consuming experimental studies.
These predictive models, when used in a feedback loop with experimental synthesis and biological testing, can streamline the optimization process, reducing the number of compounds that need to be synthesized and saving valuable resources.
Exploration of Novel Therapeutic Modalities for Challenging Diseases
The broad biological activity profile of the benzofuran class suggests that this compound could be a starting point for developing therapies for complex and challenging diseases. nih.govrsc.orgnih.gov The presence of the acetic acid side chain, in particular, may confer unique properties that could be exploited for novel therapeutic applications.
Future translational research should explore its potential in several key areas:
Oncology: Given that many benzofuran derivatives exhibit potent anticancer activity by targeting key signaling pathways (e.g., PI3K/mTOR, VEGFR-2) and inducing apoptosis, evaluating this compound against a panel of cancer cell lines is a high priority. nih.govresearchgate.netnih.gov Its potential as a dual-target inhibitor or as part of a hybrid molecule strategy could offer advantages over existing therapies. nih.govnih.gov
Neurodegenerative Diseases: Some benzofuran derivatives have been investigated as multifunctional agents for diseases like Alzheimer's, targeting pathways such as acetylcholinesterase inhibition. nih.gov The anti-inflammatory and antioxidant properties associated with the benzofuran scaffold could also be beneficial in neurodegenerative contexts. nih.gov
Infectious Diseases: The benzofuran core is a component of novel antimicrobial and antiviral agents. taylorandfrancis.comrsc.org Investigating the activity of this compound against drug-resistant bacteria, fungi, and viruses could address urgent unmet medical needs. taylorandfrancis.comresearchgate.net
By systematically exploring these avenues, researchers can translate the chemical promise of this compound into tangible therapeutic modalities for some of the most challenging diseases facing human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
